Deltasonamide 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Deltasonamida 2 es un inhibidor competitivo de alta afinidad de la fosfodiesterasa delta (PDEδ) con una constante de disociación (Kd) de aproximadamente 385 picomolares . Este compuesto ha demostrado un potencial significativo en la inhibición de la proliferación y supervivencia de líneas celulares de cáncer colorrectal humano que albergan KRas oncogénico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Deltasonamida 2 involucra múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladas. La ruta sintética detallada es propietaria y típicamente involucra el uso de solventes orgánicos, catalizadores y condiciones de reacción específicas para lograr alta pureza y rendimiento .

Métodos de producción industrial: La producción industrial de Deltasonamida 2 se lleva a cabo bajo condiciones estrictas para asegurar consistencia y calidad. Esto involucra la síntesis a gran escala usando condiciones de reacción optimizadas, procesos de purificación y medidas de control de calidad para cumplir con los estándares regulatorios .

Tipos de reacciones:

Oxidación: La Deltasonamida 2 puede sufrir reacciones de oxidación, las cuales pueden alterar su estructura química y actividad.

Reducción: Las reacciones de reducción también pueden modificar el compuesto, potencialmente afectando sus propiedades inhibitorias.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .

Aplicaciones Científicas De Investigación

La Deltasonamida 2 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

La Deltasonamida 2 ejerce sus efectos inhibiendo competitivamente la fosfodiesterasa delta, evitando así la hidrólisis de los nucleótidos cíclicos. Esta inhibición lleva a un aumento en los niveles intracelulares de monofosfato de adenosina cíclico (cAMP) y monofosfato de guanosina cíclico (cGMP), los cuales a su vez modulan varias vías de señalización involucradas en la proliferación celular, supervivencia y metabolismo . El compuesto se dirige específicamente al bolsillo de unión de prenilo de la fosfodiesterasa delta, interrumpiendo su interacción con KRas oncogénico y otras proteínas lipidadas .

Compuestos similares:

Deltasonamida 1: Otro potente inhibidor de la fosfodiesterasa delta con un mecanismo de acción similar pero diferente estructura química.

Unicidad: La Deltasonamida 2 se destaca por su alta afinidad y especificidad por la fosfodiesterasa delta, lo que la convierte en una valiosa herramienta para estudiar el papel de esta enzima en varios procesos biológicos y enfermedades. Su capacidad para inhibir la proliferación de células cancerosas con mutaciones KRas destaca su potencial como agente terapéutico .

Comparación Con Compuestos Similares

Deltasonamide 1: Another potent inhibitor of phosphodiesterase delta with a similar mechanism of action but different chemical structure.

Uniqueness: Deltasonamide 2 stands out due to its high affinity and specificity for phosphodiesterase delta, making it a valuable tool for studying the role of this enzyme in various biological processes and diseases. Its ability to inhibit the proliferation of cancer cells with KRas mutations highlights its potential as a therapeutic agent .

Actividad Biológica

Deltasonamide 2 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in targeting specific protein interactions involved in cancer progression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

This compound functions primarily as an inhibitor of phosphodiesterase delta (PDEδ), a protein that plays a crucial role in the localization and activation of RAS proteins, which are often implicated in oncogenesis. By inhibiting the interaction between RAS and PDEδ, this compound disrupts RAS signaling pathways that promote cell proliferation and survival.

Key Mechanisms:

- Inhibition of RAS Localization : this compound binds to the hydrophobic pocket of PDEδ, preventing RAS from localizing to the plasma membrane, which is essential for its activation .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .

- Downregulation of mTORC1 Signaling : Similar to its predecessor Deltasonamide 1, it has been observed to downregulate mTORC1 signaling pathways in specific cellular contexts, further contributing to its antiproliferative effects .

Efficacy Studies

This compound has been evaluated across several studies, demonstrating significant biological activity against various cancer cell lines.

Table 1: Summary of Efficacy Studies

Case Studies

Case Study 1: Anticancer Activity in Colorectal Cancer

In a study focusing on colorectal cancer (CRC) cell lines, this compound demonstrated potent inhibitory effects on cell proliferation. The compound was tested at varying concentrations (0.375 - 12 µM), leading to significant reductions in cell viability and increased rates of apoptosis. Flow cytometry analysis confirmed these findings by showing enhanced apoptotic markers in treated cells compared to controls .

Case Study 2: Effects on Leukemia Cells

Another study assessed the impact of this compound on human leukemic cell lines. The compound induced apoptosis in a dose-dependent manner at concentrations ranging from 1 to 5 µM. Notably, the treatment resulted in decreased levels of GTP-bound RAC, indicating effective inhibition of downstream signaling pathways associated with cell survival and proliferation .

Propiedades

IUPAC Name |

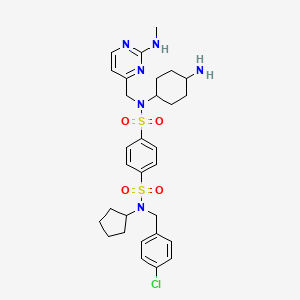

4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39ClN6O4S2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDUVUWIYLENNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClN6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.